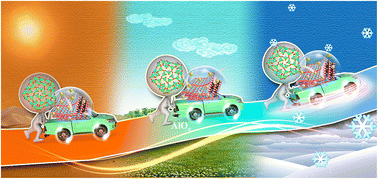Defect-type AlOx nanointerface boosting layered Mn-based oxide cathode for wide-temperature sodium-ion battery†
Journal of Materials Chemistry A Pub Date: 2022-10-26 DOI: 10.1039/D2TA06951B
Abstract
The O3-type layered Mn-based oxide has been considered as one of the most promising cathodes for high-performance and large-scale sodium-ion batteries due to its highly reversible capacity, easy mass production, low-toxic elemental content etc. However, the fragile interface induced by air sensitivity, potential dissolution of manganese ions in electrolytes, and low electric conductivity in this cathode often cause severe degradation of the layered structure and rapid fading of reversible capacity at room temperature, and even more so in other temperature ranges. Herein, a defective Al(II, III)Ox nanointerface has uniformly been coated on the surface of an O′3-NaMn0.6Al0.4O2 (NMA) cathode by a one-step solid calcination with surface segregation and reconstruction from substituted Al-enrichment. This amorphous AlOx overlayer possesses abundant oxygen vacancies induced by the generation of Al2+ and exhibits ultrahigh conductivity and stability, which enable the NMA@AlOx cathode to deliver a high discharge capacity of 155 mA h g−1, a highly enhanced rate capability and outstanding cycling performance at room temperature. Furthermore, NMA@AlOx also continues to exhibit highly effective Na-storage behaviors with small fluctuations in a wide temperature range from −20 to 60 °C. This design could provide a promising route to broaden the applications of sensitive electrode materials for high-performance and wide-temperature Na-storage devices.


Recommended Literature
- [1] Studies on 2-iodophenyl radicals: the decomposition of 2-iodophenylazotriphenylmethane
- [2] Injectable and biodegradable hydrogels: gelation, biodegradation and biomedical applications
- [3] Thermally triggerable, anchoring block copolymers for use in aqueous inkjet printing†
- [4] [12]aneN3-Conjugated AIEgens with two-photon imaging properties for synergistic gene/photodynamic therapy in vitro and in vivo†
- [5] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [6] Front cover
- [7] Electrochemical biomemory devices based on self-assembled graphene–Shewanella oneidensis composite biofilms
- [8] Heteroporous MoS2/Ni3S2 towards superior electrocatalytic overall urea splitting†
- [9] Improving LSPR sensing performance using multilayered composition graded Ag–Cu nanotriangle arrays†
- [10] Towards hydroperoxovanadium complexes: the X-ray crystal structure of a peroxovanadium(v) complex containing a V(O2)(RCO2H)(H2O)2 cluster with hydrogen bond inter-linkagesElectronic supplementary information (ESI) available: synthesis of bpaH and [VO(O2)(bpaH)ClO4·nH2O. See http://www.rsc.org/suppdata/cc/b1/b101010g/










